![molecular formula C22H18F2N2O3S B2422503 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005299-18-2](/img/structure/B2422503.png)
2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
Scientific Research Applications
Synthesis and Cyclization Reactions
- Enhanced Cyclization with Boron Trifluoride : A study demonstrated the synthesis of tetrahydroisoquinoline derivatives through Pummerer-type cyclization. The use of boron trifluoride diethyl etherate significantly enhanced the cyclization process, suggesting its potential in synthesizing complex quinoline structures, which might be closely related to the chemical structure (Saitoh et al., 2001).
Bioactive Molecule Development
- Anticancer Evaluations : Research into 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety, similar to the sulfonamide and quinoline components of the chemical , has shown significant cytotoxic activity against cancer cell lines. This indicates the potential of fluoro-substituted compounds for cancer treatment (Ravichandiran et al., 2019).
Novel Synthetic Pathways and Applications
- Fluorinated Heterocycles Synthesis : A method involving the rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate was reported to synthesize fluorinated heterocycles. Such methodologies could be applicable to the synthesis and functionalization of compounds similar to the queried chemical, showcasing the importance of fluorine in pharmaceutical developments (Wu et al., 2017).
Enantioselective Synthesis
- Cycloaddition for Isoquinolines : A palladium-catalyzed enantioselective formal cycloaddition between benzyltriflamides and allenes has been developed, providing access to enantioenriched isoquinolines. This process highlights the potential for creating complex, biologically active molecules with high stereocontrol, relevant to enhancing the synthesis of compounds with similar structural features (Vidal et al., 2019).
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOKDPLKKXFMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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